molecular formula C19H24N2O4 B254088 propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate

propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate

Cat. No. B254088
M. Wt: 344.4 g/mol
InChI Key: YZZADVDCSYBRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate, also known as PMMQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in treating diseases such as rheumatoid arthritis. Finally, this compound has been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and potential neuroprotective effects. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate in lab experiments is its relatively low toxicity, which makes it a safer alternative to some other compounds that are commonly used in biological research. Additionally, this compound has a relatively simple synthesis method, which makes it easier to produce in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and potency. Additionally, further investigation of the mechanism of action of this compound could help to identify new targets for drug development. Finally, this compound could be investigated for its potential use in combination with other compounds for cancer treatment or other therapeutic applications.

Synthesis Methods

The synthesis of propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate involves several steps, starting with the reaction of 2-methyl-4-quinolone with propyl bromide to form propyl 2-methyl-4-quinolone. This intermediate is then reacted with morpholine and formaldehyde to yield this compound. The overall yield of this synthesis method is approximately 50%, making it a relatively efficient process for producing this compound.

properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

propyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-3-8-25-19(23)14-4-5-17-15(11-14)18(22)16(13(2)20-17)12-21-6-9-24-10-7-21/h4-5,11H,3,6-10,12H2,1-2H3,(H,20,22)

InChI Key

YZZADVDCSYBRAJ-UHFFFAOYSA-N

Isomeric SMILES

CCCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CN3CCOCC3)O

SMILES

CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C

Origin of Product

United States

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